1-(Pyridazin-3-yl)piperidin-4-one
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Overview
Description
1-(Pyridazin-3-yl)piperidin-4-one is a heterocyclic compound that features a pyridazine ring fused to a piperidinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a versatile building block for the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of 1-(Pyridazin-3-yl)piperidin-4-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced catalytic processes and continuous flow techniques to scale up the synthesis .
Chemical Reactions Analysis
1-(Pyridazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridazinones.
Substitution: It can undergo nucleophilic substitution reactions, where various substituents can be introduced at different positions on the pyridazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alkoxides.
Scientific Research Applications
1-(Pyridazin-3-yl)piperidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(Pyridazin-3-yl)piperidin-4-one can be compared with other similar compounds such as pyridazinone derivatives and piperidinone derivatives. These compounds share structural similarities but may differ in their pharmacological activities and applications . For example:
Pyridazinone derivatives: Known for their diverse pharmacological activities, including antihypertensive and anti-inflammatory properties.
Piperidinone derivatives: Often used in the synthesis of various pharmaceuticals and agrochemicals
Properties
IUPAC Name |
1-pyridazin-3-ylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-8-3-6-12(7-4-8)9-2-1-5-10-11-9/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGJWGJIDWGNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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